4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1588441-18-2
VCID: VC2709784
InChI: InChI=1S/C7H5F3N2O3/c1-15-5-2-6(7(8,9)10)11-3-4(5)12(13)14/h2-3H,1H3
SMILES: COC1=CC(=NC=C1[N+](=O)[O-])C(F)(F)F
Molecular Formula: C7H5F3N2O3
Molecular Weight: 222.12 g/mol

4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine

CAS No.: 1588441-18-2

Cat. No.: VC2709784

Molecular Formula: C7H5F3N2O3

Molecular Weight: 222.12 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine - 1588441-18-2

Specification

CAS No. 1588441-18-2
Molecular Formula C7H5F3N2O3
Molecular Weight 222.12 g/mol
IUPAC Name 4-methoxy-5-nitro-2-(trifluoromethyl)pyridine
Standard InChI InChI=1S/C7H5F3N2O3/c1-15-5-2-6(7(8,9)10)11-3-4(5)12(13)14/h2-3H,1H3
Standard InChI Key HEKASLCSFSEZAP-UHFFFAOYSA-N
SMILES COC1=CC(=NC=C1[N+](=O)[O-])C(F)(F)F
Canonical SMILES COC1=CC(=NC=C1[N+](=O)[O-])C(F)(F)F

Introduction

Physical and Chemical Properties

Basic Properties

The fundamental properties of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine are summarized in the following table:

PropertyValue
CAS Number1588441-18-2
Molecular FormulaC₇H₅F₃N₂O₃
Molecular Weight222.12 g/mol
AppearanceWhite powders
Purity (Commercial)95-98%
Storage ConditionsStore at room temperature (RT)

Table 1: Basic physical and chemical properties of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine

Structural Characteristics

4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine contains a pyridine ring with three substituents positioned strategically:

  • A methoxy group (-OCH₃) at the 4-position

  • A nitro group (-NO₂) at the 5-position

  • A trifluoromethyl group (-CF₃) at the 2-position

The compound's structural identification parameters include:

IdentifierValue
IUPAC Name4-methoxy-5-nitro-2-(trifluoromethyl)pyridine
InChIInChI=1S/C7H5F3N2O3/c1-15-5-2-6(7(8,9)10)11-3-4(5)12(13)14/h2-3H,1H3
InChIKeyHEKASLCSFSEZAP-UHFFFAOYSA-N
SMILESCOC1=CC(=NC=C1N+[O-])C(F)(F)F

Table 2: Structural identifiers of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine

Computed Properties

Advanced computational analysis provides additional physicochemical characteristics:

PropertyValue
XLogP3-AA1.6
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count7
Rotatable Bond Count1
Exact Mass222.02522651 Da
Topological Polar Surface Area67.9 Ų
Heavy Atom Count15
Complexity241

Table 3: Computed physicochemical properties of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine

Stock Solution Preparation

For research applications, stock solutions can be prepared at various concentrations. The following table provides guidance for preparing stock solutions of different molarities:

Concentration1 mg5 mg10 mg
1 mM4.5021 mL22.5104 mL45.0207 mL
5 mM0.9004 mL4.5021 mL9.0041 mL
10 mM0.4502 mL2.251 mL4.5021 mL

Table 4: Solvent volumes required to prepare stock solutions of different concentrations

For optimal stability and performance in laboratory settings, the following handling recommendations are advised:

  • Select appropriate solvents based on the compound's solubility characteristics

  • Store prepared solutions in separate packages to prevent degradation from repeated freezing and thawing

  • Storage duration guidelines:

    • At -80°C: Use within 6 months

    • At -20°C: Use within 1 month

  • To increase solubility, heat the container to 37°C and use ultrasonic bath agitation

Applications

Research Applications

4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine serves as:

  • A valuable building block in organic synthesis

  • An intermediate in the preparation of more complex heterocyclic compounds

  • A reference standard in analytical chemistry

  • A structural motif in the development of new chemical libraries

The trifluoromethyl group, a key structural feature of this compound, imparts specific electronic properties that make it especially useful in medicinal chemistry research. The presence of this group can enhance metabolic stability, increase lipophilicity, and improve binding selectivity of molecules that incorporate it .

Pharmaceutical and Industrial Applications

Related Compounds

Several structurally related compounds have been studied, providing context for understanding the chemical behavior of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine:

  • 5-Nitro-2-(trifluoromethyl)pyridine - A closely related analog that lacks the methoxy group at the 4-position. NMR analysis indicates distinct spectroscopic properties with 1H NMR signals at δ 9.52 (d, J = 2.3 Hz), 8.72 (dd, J = 8.6, 2.4 Hz), and 7.97 (d, J = 8.6 Hz), and a characteristic 19F NMR signal at δ -68.1 (s, 3F) .

  • 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine - A structural analog with a methyl group instead of a methoxy at the 4-position .

  • 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine - A related compound with an amino group at the 2-position instead of a trifluoromethyl group, and a trifluoromethyl group at the 5-position instead of a nitro group .

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